Butane, 1-chloro-4-(methoxymethoxy)-
Description
The Strategic Significance of Bifunctionalized Linear Alkanes as Synthetic Precursors
Linear alkanes are fundamental hydrocarbon chains that form the backbone of many organic molecules. technion.ac.il However, their chemical inertness, stemming from strong, non-polar C-H and C-C bonds, presents a significant challenge for direct functionalization. technion.ac.ilresearchgate.net Bifunctionalized linear alkanes, which have reactive groups at specific positions, overcome this limitation and are highly prized as synthetic precursors. Their strategic importance lies in their ability to bridge two different molecular entities or to introduce a functionalized chain of a specific length. This allows for the construction of complex target molecules with a high degree of precision and efficiency. The presence of two distinct functional groups enables a stepwise approach to synthesis, where one group can be reacted while the other remains dormant, to be utilized in a subsequent step.
Overview of Halogenated Alkanes in Alkylation and Coupling Reactions
Halogenated alkanes, also known as haloalkanes or alkyl halides, are a class of organic compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). chemguide.co.uk The presence of the halogen atom significantly alters the chemical reactivity of the alkane. wikipedia.org The carbon-halogen bond is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for their widespread use in alkylation reactions, where they are used to introduce alkyl groups into other molecules. wikipedia.org
Furthermore, halogenated alkanes are key substrates in a variety of coupling reactions, such as Grignard reactions, which are fundamental for the formation of new carbon-carbon bonds. biosynth.com In these reactions, the halogenated alkane is first converted into an organometallic reagent, which then reacts with an electrophile. biosynth.com The versatility of halogenated alkanes in forming new bonds makes them indispensable in the synthesis of a vast array of organic compounds.
The Methoxymethyl (MOM) Ether as a Versatile Protecting Group for Hydroxyl Functionality
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely used protecting group for the hydroxyl (-OH) functionality. adichemistry.comyoutube.com The MOM group is typically introduced by reacting the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. wikipedia.org
The utility of the MOM group stems from its stability across a broad range of reaction conditions. It is stable to a variety of oxidizing and reducing agents, as well as to basic and nucleophilic conditions. adichemistry.com However, it is sensitive to acidic conditions, which allows for its selective removal to regenerate the hydroxyl group. adichemistry.comwikipedia.org This robust yet easily cleavable nature makes the MOM ether a highly versatile and reliable protecting group in complex synthetic sequences. adichemistry.com
Conceptualizing Butane (B89635), 1-chloro-4-(methoxymethoxy)- as a Dual-Purpose Synthon
Butane, 1-chloro-4-(methoxymethoxy)- can be conceptualized as a dual-purpose synthon, a synthetic building block that can participate in reactions at two distinct sites. The molecule possesses a primary alkyl chloride at one end and a MOM-protected primary alcohol at the other. This arrangement allows for a two-directional synthetic strategy.
Structure
2D Structure
3D Structure
Properties
CAS No. |
34508-53-7 |
|---|---|
Molecular Formula |
C6H13ClO2 |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-chloro-4-(methoxymethoxy)butane |
InChI |
InChI=1S/C6H13ClO2/c1-8-6-9-5-3-2-4-7/h2-6H2,1H3 |
InChI Key |
JYZABKPVIBWMKC-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCCCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butane, 1 Chloro 4 Methoxymethoxy
Regioselective Halogenation Strategies for Butane (B89635) Derivatives
Achieving regioselectivity in the halogenation of alkanes is a significant challenge. Direct halogenation of butane, for instance, proceeds via a free-radical mechanism, which results in a mixture of products, including 1-chlorobutane (B31608) and 2-chlorobutane, with the latter often being the major product due to the higher stability of the secondary radical intermediate. quora.comlibretexts.org To overcome this lack of selectivity, synthetic strategies for preparing terminally chlorinated butane derivatives rely on the use of precursors where a functional group is already located at the terminal position.
Controlled Introduction of the Terminal Chlorine Atom
The most effective strategy for the controlled introduction of a chlorine atom at the terminal position of a butane chain is through the nucleophilic substitution of a primary alcohol. The precursor, 1,4-butanediol, can be selectively chlorinated at one of the terminal hydroxyl groups. However, a more direct and common precursor for Butane, 1-chloro-4-(methoxymethoxy)- is 4-chlorobutanol. In this intermediate, the terminal chlorine is already installed, and the synthetic challenge shifts to the selective protection of the remaining hydroxyl group. The synthesis of Butane, 1-chloro-4-(methoxymethoxy)- therefore typically begins with the preparation of 4-chlorobutanol itself.
Synthetic Routes to 4-Chlorobutanol Precursors
The industrial synthesis of 4-chlorobutanol is predominantly achieved through the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF). This method provides a direct and regioselective route to the desired precursor.
One established method involves bubbling hydrogen chloride (HCl) gas through boiling tetrahydrofuran. prepchem.comuoanbar.edu.iq The reaction proceeds until the boiling point of the mixture rises, indicating the consumption of THF and the formation of the higher-boiling product, 4-chlorobutanol. prepchem.com The product is then isolated by vacuum distillation. prepchem.comuoanbar.edu.iq
Various catalysts have been investigated to improve the efficiency and conditions of this reaction. While the reaction can proceed without a catalyst, several authors have reported the use of zinc chloride to catalyze the formation of 4-chlorobutanol from THF and HCl. google.comgoogle.com More advanced catalytic systems have also been developed, employing polymeric resin quaternary ammonium (B1175870) halide catalysts. google.com These heterogeneous catalysts are insoluble and not degraded under the reaction conditions, simplifying product purification and catalyst recovery. google.com
| Method | Reagents | Catalyst | Conditions | Yield | Reference |
| Uncatalyzed | Tetrahydrofuran, Hydrogen Chloride | None | Boiling, ~5 hours | 54-57% | prepchem.com |
| Catalyzed | Tetrahydrofuran, Hydrogen Chloride | Zinc Chloride | Not specified | - | google.comgoogle.com |
| Catalyzed | Tetrahydrofuran, Hydrogen Chloride | Styrene-divinylbenzene copolymer with pendant trimethyl ammonium chloride groups | 50°C to 87°C | High conversion | google.com |
Formation of the Methoxymethoxy (MOM) Ether Linkage under Optimized Conditions
The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a variety of conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents. adichemistry.comnih.gov The formation of the MOM ether linkage on the 4-chlorobutanol precursor is a critical step in the synthesis of Butane, 1-chloro-4-(methoxymethoxy)-.
Mechanistic Insights into Etherification with Chloromethyl Methyl Ether or Derivatives
The traditional and most common method for introducing a MOM group involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a base. total-synthesis.com The reaction is typically performed with a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). thieme-connect.dewikipedia.org
The mechanism of this alkylation is fundamentally different from typical SN2 reactions. It proceeds through an SN1-type pathway where the lone pairs on the ether oxygen in MOMCl assist in the departure of the chloride leaving group. thieme-connect.de This results in the formation of a resonance-stabilized oxonium ion intermediate. The alcohol then acts as a nucleophile, attacking this electrophilic species to form the protected MOM ether. total-synthesis.comthieme-connect.de
Alternatively, a strong, non-nucleophilic base like sodium hydride (NaH) can be used. adichemistry.comtotal-synthesis.com In this case, the alcohol is first deprotonated to form a more nucleophilic alkoxide, which then attacks the MOMCl in a subsequent step. total-synthesis.com
Investigation of Catalytic Systems for Efficient MOM Protection
Due to the potent carcinogenic nature of chloromethyl methyl ether, significant research has been directed toward developing alternative and safer methods for MOM protection. wikipedia.orgacs.org Many of these methods utilize dimethoxymethane (B151124) (methylal) as the MOM source, which is a less hazardous reagent. These reactions require a catalyst to facilitate the acetal (B89532) exchange.
A wide array of catalytic systems has been explored for this transformation, offering varying degrees of reactivity and substrate scope.
Protic and Lewis Acids: Strong acids such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH) can catalyze the reaction between an alcohol and dimethoxymethane. adichemistry.com Lewis acids are also effective catalysts. For example, zirconium(IV) chloride (ZrCl₄) has been shown to be an efficient catalyst for the preparation of MOM ethers from alcohols and dimethoxymethane under solvent-free conditions at room temperature. researchgate.net Other Lewis acids like zinc(II) salts have been used to generate MOMCl in situ from acetals and acid halides, which can then be used directly. organic-chemistry.orgorganic-chemistry.org
Heterogeneous Catalysts: To facilitate easier work-up and catalyst recycling, solid-supported catalysts have been developed. Silica-supported sodium hydrogen sulfate (B86663) has been used for the chemoselective deprotection of phenolic MOM ethers, demonstrating the utility of solid acids in MOM group manipulation. organic-chemistry.org Similarly, heteropoly acids like H₃PW₁₂O₄₀ supported on silica (B1680970) gel or zirconia can efficiently convert primary and secondary alcohols to their corresponding MOM ethers under mild, solvent-free conditions. researchgate.net
| Reagent(s) | Catalyst/Base | Conditions | Substrate Scope | Reference |
| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Room Temperature | Primary, Secondary, Tertiary Alcohols | adichemistry.comwikipedia.org |
| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | THF | Primary, Secondary Alcohols | adichemistry.comtotal-synthesis.com |
| Dimethoxymethane | Phosphorus Pentoxide (P₂O₅) | CHCl₃, 25°C | General | adichemistry.com |
| Dimethoxymethane | Zirconium(IV) Chloride (ZrCl₄) | Room Temp, Solvent-free | Primary, Secondary Alcohols | researchgate.net |
| Dimethoxymethane | H₃PW₁₂O₄₀ on Silica/Zirconia | Room Temp, Solvent-free | Primary, Secondary Alcohols (selective over phenols and tertiary alcohols) | researchgate.net |
| MOM-2-pyridylsulfide | Silver Triflate (AgOTf), NaOAc | THF | Primary, Secondary, Tertiary Alcohols, Phenols | acs.org |
Development of High-Yield and Atom-Economical Protocols for MOM Ether Synthesis
Modern synthetic chemistry emphasizes the development of protocols that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. researchgate.net In the context of MOM ether synthesis, this translates to minimizing waste and avoiding hazardous reagents.
The use of dimethoxymethane with a catalytic amount of a Lewis acid or a recyclable heterogeneous acid catalyst represents a significant step towards a more atom-economical process compared to the classical MOMCl/base method. researchgate.net In these catalytic reactions, the only stoichiometric byproduct is methanol, which is far more benign than the amine hydrochloride salts generated when using MOMCl with bases like DIPEA.
Protocols using reagents like MOM-2-pyridylsulfide have also been developed as milder alternatives to MOMCl, particularly for acid-sensitive substrates. acs.org These reagents often require activation by a Lewis acid, such as silver triflate, to generate the reactive electrophile under neutral conditions, thereby improving functional group tolerance and yield for complex molecules. acs.org The development of catalytic systems that operate under solvent-free conditions further enhances the environmental credentials of these modern protocols. researchgate.net
Exploration of One-Pot and Multicomponent Synthesis Approaches
The development of one-pot and multicomponent reactions for the synthesis of chloroalkyl ethers, including Butane, 1-chloro-4-(methoxymethoxy)-, represents a significant advancement in synthetic efficiency and laboratory safety. These methodologies streamline synthetic processes by reducing the number of sequential steps, purifications, and the handling of potentially hazardous intermediates.
A notable one-pot approach applicable to the synthesis of chloroalkyl ethers involves the zinc(II)-catalyzed reaction between acetals and acid halides. organic-chemistry.orgnih.govdatapdf.com This method can be adapted for the synthesis of Butane, 1-chloro-4-(methoxymethoxy)-. In a hypothetical one-pot synthesis, 1,1-dimethoxybutane (B1360264) could react with an appropriate acid chloride in the presence of a catalytic amount of a zinc(II) salt to generate the target compound. The resulting solution containing Butane, 1-chloro-4-(methoxymethoxy)- can often be used directly in subsequent reactions without the need for isolation, embodying the efficiency of a one-pot process. organic-chemistry.orgnih.gov This approach is particularly advantageous as it minimizes exposure to potentially carcinogenic chloroalkyl ethers. organic-chemistry.orgnih.govdatapdf.com
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer another advanced synthetic strategy. While specific multicomponent reactions for the direct synthesis of Butane, 1-chloro-4-(methoxymethoxy)- are not extensively documented in publicly available literature, the principles of multicomponent design can be applied. A hypothetical multicomponent reaction could involve the reaction of 4-methoxy-1-butanol, a chlorinating agent, and a formaldehyde (B43269) equivalent in a single reaction vessel.
The key advantages of these advanced synthetic methodologies are summarized in the table below.
| Methodology | Key Features | Potential Application to Butane, 1-chloro-4-(methoxymethoxy)- Synthesis |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates. | Reaction of 4-(methoxymethoxy)butan-1-ol with a chlorinating agent like thionyl chloride, where the alcohol is converted in situ to the target chloroalkane. |
| Zinc(II)-Catalyzed Acetal Cleavage | Catalytic cleavage of an acetal with an acid halide to form a chloroalkyl ether. organic-chemistry.orgnih.govdatapdf.com | Reaction of an appropriate butane-derived acetal with an acid chloride in the presence of a zinc catalyst. |
| Multicomponent Reaction | Three or more reactants combine in a single step to form the final product. | A convergent synthesis where 1-butanol, formaldehyde dimethyl acetal, and a chlorine source react together. |
Comparative Analysis of Synthetic Pathways with Related Chloroalkyl Ethers
The synthetic pathways to Butane, 1-chloro-4-(methoxymethoxy)- can be better understood through a comparative analysis with the synthesis of other structurally related chloroalkyl ethers. This comparison highlights the versatility and limitations of different synthetic methods.
A common method for the synthesis of simple chloroalkyl ethers, such as chloromethyl methyl ether (CMME), involves the reaction of formaldehyde, methanol, and hydrogen chloride. orgsyn.org This method, however, is less suitable for more complex chloroalkyl ethers like Butane, 1-chloro-4-(methoxymethoxy)- due to the potential for side reactions and the difficulty in controlling regioselectivity.
The use of thionyl chloride (SOCl₂) is a prevalent method for converting alcohols to their corresponding chlorides. For instance, the synthesis of 2-chloroethyl propyl ether is achieved by reacting 2-n-propoxyethanol with thionyl chloride in the presence of a catalyst. google.com A similar approach can be employed for the synthesis of Butane, 1-chloro-4-(methoxymethoxy)- from 4-(methoxymethoxy)butan-1-ol. This method offers good yields and is applicable to a wide range of alcohols.
A more recent and efficient method involves the use of zinc(II) salts as catalysts for the reaction between acetals and acid halides. organic-chemistry.orgnih.govdatapdf.com This protocol has been successfully applied to the synthesis of various chloroalkyl ethers and presents a significant improvement over traditional methods due to its speed and high yields. organic-chemistry.orgnih.gov
The following table provides a comparative overview of different synthetic pathways for various chloroalkyl ethers.
| Chloroalkyl Ether | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Chloromethyl methyl ether | Methanol, Formalin | Hydrogen chloride | 86-89 | orgsyn.org |
| 2-Chloroethyl propyl ether | 2-n-propoxyethanol | Thionyl chloride, catalyst | >98.8 | google.com |
| Various α-chloro ethers | Acetals | Acid halides, Zn(II) catalyst | Near-quantitative | organic-chemistry.orgnih.gov |
| 1-Chloro-4-methoxybutane (B125409) | 4-Methoxybutanol | Thionyl chloride | Not specified | google.com |
This comparative analysis demonstrates that while traditional methods are effective for simple chloroalkyl ethers, modern catalytic approaches offer greater efficiency and broader applicability for the synthesis of more complex molecules like Butane, 1-chloro-4-(methoxymethoxy)-. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and safety considerations.
Elucidation of Chemical Reactivity and Transformational Pathways
Nucleophilic Substitution Chemistry at the Chlorinated Carbon Center
The presence of a chlorine atom at the terminal position of the butane (B89635) chain makes this site a primary electrophilic center, amenable to a variety of nucleophilic substitution reactions.
Due to the primary nature of the alkyl chloride, nucleophilic substitution is expected to proceed via a bimolecular (SN2) mechanism. chemicalnote.comlibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. chemicalnote.compharmaguideline.com
The reaction rate is significantly influenced by steric hindrance around the reaction center. libretexts.org For primary alkyl halides like Butane, 1-chloro-4-(methoxymethoxy)-, the steric hindrance is minimal, allowing for relatively facile nucleophilic attack. masterorganicchemistry.com The presence of the ether oxygen in the chain is not expected to significantly hinder the reaction sterically, although its electronic effects could subtly influence the reaction rate.
| Alkyl Halide | Nucleophile | Solvent | Relative Rate Constant (krel) |
|---|---|---|---|
| CH3Br | I- | Acetone | 200 |
| CH3CH2Br | I- | Acetone | 1 |
| CH3CH2CH2Br | I- | Acetone | 0.8 |
The primary alkyl chloride moiety of Butane, 1-chloro-4-(methoxymethoxy)- can be converted into an organometallic reagent, most notably a Grignard reagent. This is achieved by reacting the alkyl chloride with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comgoogle.com The presence of the ether functionality within the molecule is generally compatible with Grignard reagent formation, although intramolecular coordination could influence the reagent's reactivity. google.com
The formation of the Grignard reagent, 4-(methoxymethoxy)butylmagnesium chloride, transforms the electrophilic carbon of the starting material into a highly nucleophilic one. adichemistry.com This "umpolung" or reversal of polarity allows the carbon skeleton to act as a nucleophile in subsequent reactions. adichemistry.com
This Grignard reagent is expected to react with a wide range of electrophiles, including:
Aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters to yield tertiary alcohols.
Carbon dioxide to produce a carboxylic acid upon acidic workup. wisc.edu
Nitriles to generate ketones after hydrolysis.
The alkyl chloride can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. rsc.org While aryl halides are more commonly used, advancements in catalysis have enabled the use of alkyl halides in these transformations. researchgate.net Palladium-catalyzed reactions are particularly prevalent in this area. rsc.org
Common cross-coupling reactions for alkyl halides include:
Suzuki Coupling: Reaction with an organoboron compound.
Negishi Coupling: Reaction with an organozinc reagent.
Kumada Coupling: Reaction with a Grignard reagent.
Hiyama Coupling: Reaction with an organosilicon compound.
The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions to overcome the challenges associated with the typically lower reactivity of alkyl chlorides compared to bromides and iodides. rsc.org The presence of the MOM ether is generally well-tolerated in these reactions. nih.gov
Selective Deprotection and Functional Group Interconversion of the MOM Ether
The methoxymethyl (MOM) ether in Butane, 1-chloro-4-(methoxymethoxy)- serves as a protecting group for a primary alcohol. Its selective removal is a key transformation in synthetic sequences.
MOM ethers are susceptible to cleavage under acidic conditions. wikipedia.orgthieme-connect.de The mechanism involves protonation of one of the ether oxygens, followed by cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion and methanol. masterorganicchemistry.com This intermediate is then attacked by water to yield a hemiacetal, which subsequently decomposes to the deprotected alcohol and formaldehyde (B43269). nih.gov
The selectivity of this deprotection in the presence of other acid-sensitive functional groups can be challenging. nih.gov However, the relatively mild acidic conditions required for MOM ether cleavage can often allow for selective deprotection. masterorganicchemistry.com
| Reagent | Typical Conditions | Notes |
|---|---|---|
| HCl in an alcohol solvent (e.g., MeOH, EtOH) | Room temperature | Common and effective method. |
| Trifluoroacetic acid (TFA) | CH2Cl2, 0 °C to room temperature | Stronger acid, may affect other acid-labile groups. |
| p-Toluenesulfonic acid (p-TsOH) | Methanol, reflux | Solid acid catalyst, often used in alcoholic solvents. |
| Dowex® 50W resin | Methanol, room temperature | Acidic resin, allows for easy workup. |
To avoid the use of harsh acidic conditions that might be incompatible with other functional groups in a complex molecule, several non-acidic methods for MOM ether deprotection have been developed. nih.gov These methods often employ Lewis acids or other reagents that can facilitate the cleavage of the acetal (B89532) linkage. researchgate.net
One such method involves the use of a combination of a trialkylsilyl triflate (e.g., TMSOTf or TESOTf) and 2,2'-bipyridyl. nih.gov This system can chemoselectively deprotect MOM ethers under mild, nearly neutral conditions. researchgate.net The reaction is thought to proceed through the formation of a bipyridinium salt intermediate, which is then hydrolyzed to the alcohol. nih.gov Other Lewis acids, such as zinc bromide in the presence of a thiol, have also been shown to be effective for the rapid and selective deprotection of MOM ethers. researchgate.netresearchgate.net
Exploration of Elimination Reactions and Olefin Formation
Elimination reactions of haloalkanes, such as Butane, 1-chloro-4-(methoxymethoxy)-, are fundamental processes for the synthesis of alkenes. ck12.org These reactions, often referred to as dehydrohalogenation, involve the removal of a hydrogen atom from a β-carbon and the halogen from the α-carbon. ck12.org The pathway of elimination, either bimolecular (E2) or unimolecular (E1), is influenced by several factors including the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature. ck12.orgmasterorganicchemistry.com
For a primary alkyl chloride like Butane, 1-chloro-4-(methoxymethoxy)-, the E2 mechanism is generally favored, particularly in the presence of a strong, sterically hindered base. ck12.org The rate of an E2 reaction is dependent on the concentration of both the haloalkane and the base. ck12.org The reaction proceeds through a single concerted step where the base abstracts a proton from the β-carbon (C2) at the same time as the chloride ion departs from the α-carbon (C1).
Table 1: Factors Influencing Elimination Reactions of Primary Chloroalkanes
| Factor | Condition Favoring E2 Elimination | Rationale |
| Base | Strong, sterically hindered base (e.g., potassium tert-butoxide) | A strong base is required to abstract the relatively non-acidic β-hydrogen. A bulky base will favor elimination over SN2 substitution by being sterically hindered from attacking the α-carbon. |
| Solvent | Less polar, aprotic solvent | Aprotic solvents do not solvate the base as strongly, increasing its basicity. |
| Temperature | Higher temperatures | Elimination reactions are entropically favored over substitution reactions, and this effect is more pronounced at higher temperatures. |
The expected product of an E2 elimination of Butane, 1-chloro-4-(methoxymethoxy)- would be 4-(methoxymethoxy)but-1-ene.
The E1 mechanism, which proceeds through a carbocation intermediate, is less likely for primary alkyl halides due to the instability of the primary carbocation that would be formed upon the departure of the chloride ion. libretexts.org Such a pathway would require harsh conditions, such as high temperatures and a non-nucleophilic, weakly basic solvent.
Radical Chemistry and Single-Electron Transfer Processes
The carbon-chlorine bond in Butane, 1-chloro-4-(methoxymethoxy)- can undergo homolytic cleavage under specific conditions, leading to the formation of radical intermediates. wikipedia.org This type of reactivity is characteristic of free-radical halogenation, which is typically initiated by UV light or the use of a radical initiator. wikipedia.orglibretexts.org
In the context of radical chemistry, the primary alkyl radical, 4-(methoxymethoxy)butyl radical, would be formed. This radical could then participate in a variety of subsequent reactions, such as abstraction of another atom or addition to an unsaturated system.
Single-electron transfer (SET) processes represent another avenue for radical formation. researchgate.net In a SET reaction, an electron is transferred from a donor to the alkyl halide, resulting in the formation of a radical anion. This intermediate can then fragment to yield a chloride ion and the corresponding alkyl radical. researchgate.net The feasibility of such a process depends on the reduction potential of the chloroalkane and the nature of the electron donor. While detailed studies on Butane, 1-chloro-4-(methoxymethoxy)- are not available, SET mechanisms are known to be involved in various organic transformations. rsc.org
The presence of the ether linkage in the molecule could potentially influence the stability and subsequent reaction pathways of the radical intermediate, although significant electronic effects are not anticipated to be transmitted over the four-carbon chain.
Intramolecular Cyclization and Ring-Forming Reactions
The structure of Butane, 1-chloro-4-(methoxymethoxy)- contains both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the oxygen atoms of the methoxymethoxy group). This arrangement raises the possibility of intramolecular cyclization reactions to form heterocyclic rings. masterorganicchemistry.comyoutube.com
Intramolecular nucleophilic substitution can occur if the oxygen of the ether attacks the carbon bearing the chlorine, displacing the chloride ion. The feasibility of such ring-forming reactions is highly dependent on the size of the ring being formed. masterorganicchemistry.com In this case, an intramolecular SN2 reaction involving the ether oxygen atom would lead to the formation of a five-membered tetrahydrofuran ring with a methoxymethyl substituent. The formation of five- and six-membered rings through intramolecular reactions is generally favored due to favorable thermodynamics and kinetics. masterorganicchemistry.com
Table 2: Potential Intramolecular Cyclization Products
| Attacking Atom | Ring Size | Product Structure | Reaction Type |
| Ether Oxygen | 5-membered | 2-(Methoxymethyl)tetrahydrofuran | Intramolecular SN2 |
The reaction would likely be promoted by conditions that favor SN2 reactions, such as the use of a polar aprotic solvent. The rate of cyclization would also be influenced by the concentration of the substrate; at high concentrations, intermolecular reactions may compete with the desired intramolecular cyclization. masterorganicchemistry.com The formation of such cyclic ethers is a common strategy in organic synthesis. nih.gov
Applications in Complex Molecule Synthesis and Advanced Materials
Strategic Role as a Building Block in Retrosynthetic Analysis
In the strategic planning of organic synthesis, known as retrosynthetic analysis, "Butane, 1-chloro-4-(methoxymethoxy)-" is recognized as a valuable four-carbon synthon. Its structure allows for two key disconnections, offering flexibility in devising synthetic routes.
The primary chloride facilitates a C-C or C-X (where X is a heteroatom) bond disconnection. This positions the compound as an electrophilic building block, ideal for introducing a protected hydroxybutyl moiety. For instance, in the retrosynthesis of a target molecule containing a substituted butanol or a related ether, a disconnection at the C4-heteroatom or C4-carbon bond logically leads back to "Butane, 1-chloro-4-(methoxymethoxy)-" as the starting material.
Simultaneously, the MOM-protected hydroxyl group allows for a strategic disconnection of an alcohol functionality. The MOM ether is a robust protecting group, stable to a variety of nucleophilic and basic conditions that might be required for reactions at the chloro- end of the molecule. adichemistry.com This orthogonality is crucial in multi-step syntheses, preventing unwanted side reactions. The retrosynthetic analysis would thus involve identifying a butanol fragment within a target molecule and simplifying it to this protected, functionalized precursor.
Table 1: Retrosynthetic Disconnections for Butane (B89635), 1-chloro-4-(methoxymethoxy)-
| Disconnection Type | Bond Cleaved | Resulting Synthon | Synthetic Equivalent |
|---|---|---|---|
| C-X Bond Formation | C-Cl | ⁺CH₂(CH₂)₃OMOM | Cl(CH₂)₄OMOM |
Precursor for the Construction of Diverse Organic Scaffolds
The dual functionality of "Butane, 1-chloro-4-(methoxymethoxy)-" makes it a competent precursor for a range of organic structures, including substituted butanols, ethers, and more complex cyclic systems.
Synthesis of Substituted Butanols and Ethers
The primary application of this compound is in alkylation reactions, where the chloride is displaced by a nucleophile. This allows for the straightforward synthesis of various 4-substituted butanols, following the deprotection of the MOM ether.
For the synthesis of substituted butanols, the chloro-group can be reacted with a wide array of nucleophiles, such as organometallic reagents (e.g., Grignard or organocuprate reagents), stabilized carbanions, or heteroatomic nucleophiles. The subsequent removal of the MOM protecting group, typically under mild acidic conditions, unmasks the hydroxyl functionality to yield the desired substituted butanol. adichemistry.comtotal-synthesis.com
The synthesis of ethers can be achieved via the Williamson ether synthesis, where an alkoxide nucleophile displaces the chloride. This reaction is efficient for producing unsymmetrical ethers. Following the ether formation, the MOM group can be selectively removed to reveal the terminal alcohol, resulting in a hydroxy ether scaffold.
Incorporation into Heterocyclic Compounds and Macrocycles
The bifunctional nature of "Butane, 1-chloro-4-(methoxymethoxy)-" also lends itself to the synthesis of cyclic structures. In the construction of heterocyclic compounds, it can serve as a flexible four-carbon linker. For example, reaction with a dinucleophile, such as a diamine or a diol, can lead to the formation of medium-sized rings through sequential or one-pot alkylation reactions. The protected hydroxyl group ensures that the nucleophile reacts selectively at the carbon bearing the chlorine atom.
In macrocycle synthesis, this building block can be incorporated as a linear chain that is later cyclized. The chloro- and protected hydroxyl- ends can be functionalized independently and then brought together in a macrocyclization step. For instance, the chloride could be converted to a terminal alkyne, and the deprotected alcohol converted to an azide, setting the stage for an intramolecular "click" reaction to form a large ring.
Contribution to the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates
While specific examples for "Butane, 1-chloro-4-(methoxymethoxy)-" are not extensively documented in publicly available literature, the utility of similar building blocks, such as 1-chloro-4-methoxybutane (B125409), is well-established in pharmaceutical synthesis. google.com For instance, 1-chloro-4-methoxybutane is a known intermediate in the synthesis of fluvoxamine, an antidepressant. google.com This highlights the potential of such 1,4-disubstituted butane derivatives as key intermediates for biologically active molecules.
The presence of a chloro- group allows for its incorporation into various drug scaffolds through alkylation of amines, phenols, and other nucleophilic functional groups commonly found in pharmaceuticals. nih.gov The protected alcohol offers a latent hydroxyl group that can be revealed at a later synthetic stage to improve solubility, provide a point for further derivatization, or participate in hydrogen bonding with a biological target. The four-carbon chain itself provides a flexible spacer that is often found in pharmacologically active compounds.
Potential as a Monomer or Cross-linking Agent in Polymer Chemistry
In the field of polymer chemistry, bifunctional molecules are essential for the creation of linear polymers and cross-linked networks. nih.gov "Butane, 1-chloro-4-(methoxymethoxy)-" possesses two reactive sites that could potentially be exploited in polymerization reactions.
As a monomer, it could undergo polycondensation reactions. For example, reaction with a dicarboxylate or a diamine could lead to the formation of polyesters or polyamides, respectively, with the MOM-protected hydroxyl group as a pendant functionality along the polymer backbone. Subsequent deprotection of the MOM group would yield a functionalized polymer with pendant hydroxyl groups, which could be used for further modification or to alter the physical properties of the material, such as its hydrophilicity.
As a cross-linking agent, this compound could be used to link together pre-existing polymer chains. nih.gov If the polymer chains contain nucleophilic sites, the chloro- end of the molecule could react to form a covalent bond. The MOM-protected hydroxyl could then be deprotected and reacted with another polymer chain, creating a cross-link. Such cross-linked materials often exhibit enhanced mechanical strength, thermal stability, and solvent resistance.
Table 2: List of Compound Names
| Compound Name |
|---|
| Butane, 1-chloro-4-(methoxymethoxy)- |
| 1-chloro-4-methoxybutane |
Computational and Theoretical Studies on Butane, 1 Chloro 4 Methoxymethoxy
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule. For "Butane, 1-chloro-4-(methoxymethoxy)-", methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) would be employed to model its electronic behavior.
These investigations would typically yield valuable information about:
Molecular Orbital (MO) Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting the molecule's reactivity. The HOMO is likely to be localized around the oxygen and chlorine atoms due to the presence of lone pairs, while the LUMO would be associated with the antibonding orbitals, particularly of the C-Cl bond.
Electron Density Distribution: Mapping the electron density would reveal the polar nature of the molecule. The electronegative chlorine and oxygen atoms would lead to a significant polarization of the electron density, creating partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms.
Bonding Analysis: Theoretical methods such as Natural Bond Orbital (NBO) analysis could be used to quantify the nature of the chemical bonds. This would provide insights into the hybridization of the atomic orbitals and the delocalization of electron density through hyperconjugation.
A hypothetical representation of key electronic properties, derived from general principles of organic chemistry, is presented in Table 1.
Table 1: Predicted Electronic Properties of Butane (B89635), 1-chloro-4-(methoxymethoxy)-
| Property | Predicted Characteristic |
|---|---|
| HOMO Localization | Primarily on the oxygen and chlorine atoms. |
| LUMO Localization | Predominantly on the σ* orbital of the C-Cl bond. |
| Key Dipole Moments | C-Cl and C-O bonds. |
| Partial Charges | Negative on Cl and O; Positive on adjacent C atoms. |
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the butane backbone in "Butane, 1-chloro-4-(methoxymethoxy)-" allows for multiple conformations. A thorough conformational analysis would involve systematically rotating the dihedral angles of the C-C bonds and calculating the corresponding energy to map out the potential energy surface (PES).
The key rotational barriers and stable conformers would be influenced by:
Steric Hindrance: The bulky methoxymethoxy and chloro groups will introduce significant steric strain in certain conformations, particularly in eclipsed arrangements.
Electrostatic Interactions: Dipole-dipole interactions between the polar C-O and C-Cl bonds will either stabilize or destabilize certain conformers. Gauche interactions involving these groups would be of particular interest.
Computational scans of the dihedral angles would identify the global minimum energy conformation, representing the most stable structure, as well as other local minima corresponding to other stable conformers. The energy differences between these conformers would determine their relative populations at a given temperature. While specific data is unavailable, a qualitative potential energy diagram can be conceptualized based on the well-understood conformational analysis of butane, with modifications to account for the substituents.
Simulation of Reaction Mechanisms and Transition State Geometries
Computational chemistry is a powerful tool for investigating reaction mechanisms. For "Butane, 1-chloro-4-(methoxymethoxy)-", potential reactions for study could include nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the ether linkage.
A computational study of a reaction mechanism would involve:
Locating Stationary Points: This includes identifying the structures of the reactants, products, and any intermediates.
Transition State Searching: Sophisticated algorithms would be used to locate the transition state (TS) geometry, which is a first-order saddle point on the potential energy surface. The structure of the TS provides critical insights into the geometry of the activated complex.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and products.
Activation Energy Calculation: The energy difference between the reactants and the transition state would yield the activation energy, a key parameter in determining the reaction rate.
For instance, in a hypothetical SN2 reaction with a nucleophile, the transition state would feature an elongated C-Cl bond and a partially formed bond between the carbon and the incoming nucleophile.
Prediction of Spectroscopic Properties for Structural Verification
Computational methods can predict various spectroscopic properties, which are invaluable for the structural elucidation and verification of "Butane, 1-chloro-4-(methoxymethoxy)-".
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the electronegative chlorine and oxygen atoms.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted spectrum would show characteristic absorption bands for the C-H, C-O, and C-Cl stretching and bending vibrations.
Table 2 presents the expected regions for key spectroscopic signals for "Butane, 1-chloro-4-(methoxymethoxy)-", based on general spectroscopic principles.
Table 2: Predicted Spectroscopic Data for Butane, 1-chloro-4-(methoxymethoxy)-
| Spectroscopy | Feature | Predicted Range |
|---|---|---|
| 13C NMR | C-Cl | ~40-50 ppm |
| C-O | ~60-80 ppm | |
| 1H NMR | CH2-Cl | ~3.5-3.7 ppm |
| CH2-O | ~3.4-3.6 ppm | |
| O-CH2-O | ~4.6-4.8 ppm | |
| O-CH3 | ~3.3-3.5 ppm | |
| IR Spectroscopy | C-Cl Stretch | ~650-850 cm-1 |
Future Research Directions and Unexplored Avenues
Development of Stereoselective Synthetic Pathways
The carbon backbone of Butane (B89635), 1-chloro-4-(methoxymethoxy)- does not inherently possess a chiral center. However, the development of stereoselective synthetic pathways could be aimed at introducing chirality through substitution or by using this compound as a building block for more complex chiral molecules. Future research could focus on:
Asymmetric Chlorination: Investigating catalytic systems that could enantioselectively chlorinate a precursor molecule, thereby establishing a chiral center. This would involve the design of chiral catalysts, potentially based on transition metals or organocatalysts, that can differentiate between enantiotopic positions on the butane chain.
Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of a racemic mixture of a chiral derivative of Butane, 1-chloro-4-(methoxymethoxy)-. This would involve identifying enzymes or chiral reagents that selectively react with one enantiomer, allowing for the separation of the other.
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources to synthesize chiral analogues of Butane, 1-chloro-4-(methoxymethoxy)-. This approach would leverage existing chirality to build new stereochemically defined molecules.
Green Chemistry Approaches for Sustainable Synthesis and Processing
The principles of green chemistry are paramount in modern chemical synthesis. Future research on Butane, 1-chloro-4-(methoxymethoxy)- should prioritize the development of environmentally benign synthetic and processing methods. Key areas for investigation include:
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. This could involve exploring addition reactions or catalytic cycles that avoid the use of stoichiometric reagents.
Renewable Feedstocks: Investigating the synthesis of Butane, 1-chloro-4-(methoxymethoxy)- from bio-based starting materials. This would involve exploring metabolic engineering or biorefinery approaches to produce key precursors from renewable resources.
Benign Solvents and Catalysts: Replacing hazardous solvents and toxic catalysts with greener alternatives. This could include the use of water, supercritical fluids, or ionic liquids as reaction media, and the development of recyclable, non-toxic catalysts, such as biocatalysts or earth-abundant metal catalysts.
| Green Chemistry Principle | Potential Application in Synthesis of Butane, 1-chloro-4-(methoxymethoxy)- |
| Prevention | Designing syntheses with minimal byproduct formation. |
| Atom Economy | Utilizing catalytic reactions over stoichiometric ones. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |
| Designing Safer Chemicals | Potentially modifying the structure to reduce intrinsic toxicity. |
| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Deriving precursors from biomass. |
| Reduce Derivatives | Minimizing the use of protecting groups. |
| Catalysis | Employing highly efficient and recyclable catalysts. |
| Design for Degradation | Building in features for environmental biodegradability. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to avoid hazardous conditions. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks of explosions or fires. |
Applications in Photocatalytic and Electrocatalytic Transformations
The presence of a chloro-substituent on the butane chain suggests that Butane, 1-chloro-4-(methoxymethoxy)- could be a substrate or precursor in photocatalytic and electrocatalytic reactions. Future research could explore:
Photocatalytic Dehalogenation: Investigating the use of semiconductor or molecular photocatalysts to cleave the carbon-chlorine bond under light irradiation. This could be a pathway for controlled radical generation or for the detoxification of chlorinated organic compounds.
Electrocatalytic Coupling Reactions: Utilizing the reactivity of the C-Cl bond in electrocatalytic cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This would offer a green alternative to traditional metal-catalyzed coupling reactions.
Redox-Active Protecting Group: Exploring the methoxymethoxy (MOM) group's potential as a redox-active protecting group that could be cleaved under specific photocatalytic or electrocatalytic conditions, offering a novel deprotection strategy in organic synthesis.
Investigation of Butane, 1-chloro-4-(methoxymethoxy)- in Supramolecular Chemistry or Nanotechnology Contexts
The dual functionality of Butane, 1-chloro-4-(methoxymethoxy)- makes it an interesting candidate for incorporation into larger molecular assemblies and nanomaterials. Potential research directions include:
Self-Assembled Monolayers (SAMs): Investigating the ability of this compound or its derivatives to form ordered monolayers on various surfaces. The chloro- or methoxymethoxy- groups could serve as anchor points for surface modification, enabling the tuning of surface properties like wettability or adhesion.
Functional Building Block for Polymers: Using Butane, 1-chloro-4-(methoxymethoxy)- as a monomer or functional additive in the synthesis of polymers. The chloro-group could be used for post-polymerization modification, while the MOM-ether could impart specific solubility or coordination properties to the resulting polymer.
Nanoparticle Functionalization: Exploring the use of this molecule as a ligand to stabilize and functionalize nanoparticles. The ether and chloro functionalities could offer multiple coordination modes to nanoparticle surfaces, providing a means to control their dispersibility and reactivity.
Q & A
Basic: What are the recommended synthetic routes for preparing 1-chloro-4-(methoxymethoxy)butane, and how can its purity be verified?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or etherification reactions. For example:
- Substitution reaction : React 1,4-butanediol with chlorinating agents (e.g., thionyl chloride) under controlled conditions to introduce the chlorine atom, followed by protection of the hydroxyl group at position 4 using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine .
- Purification : Use fractional distillation (bp range: ~130–140°C, based on analogous compounds in ) or column chromatography with a non-polar solvent system.
- Characterization : Confirm structure via H/C NMR (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm, chlorine substituent confirmed by mass spectrometry) and assess purity via GC-MS or HPLC (>98% by area normalization) .
Basic: How should researchers evaluate the thermal and hydrolytic stability of this compound in different solvents?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperatures. Monitor for mass loss correlated with Cl or methoxymethoxy group degradation .
- Hydrolytic stability : Prepare solutions in water, aqueous buffers (pH 2–12), and polar aprotic solvents (e.g., DMF). Analyze degradation products via LC-MS at intervals (e.g., 24, 48, 72 hrs). The methoxymethoxy group is prone to acid-catalyzed hydrolysis, so pH 2–4 conditions may accelerate breakdown .
Advanced: How can contradictory data on reaction yields in cross-coupling reactions involving this compound be resolved?
Methodological Answer:
- Experimental variables : Control catalyst loading (e.g., Pd/C vs. Pd(OAc)), solvent polarity (THF vs. DMSO), and temperature. For example, Pd(OAc) in DMSO at 80°C may improve yields by stabilizing intermediates .
- Byproduct analysis : Use F NMR (if fluorinated partners) or IR spectroscopy to detect unintended side reactions (e.g., elimination of methoxymethoxy groups).
- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition-state energies and identify steric/electronic barriers in coupling steps .
Advanced: What methodologies are suitable for studying the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Biodegradation assays : Use OECD 301B (Ready Biodegradability) protocols with activated sludge inoculum. Monitor Cl release via ion chromatography as a degradation marker .
- Photolysis studies : Exclude aqueous solutions to UV light (λ = 254 nm) and analyze photoproducts using HRMS. The chlorine atom may increase susceptibility to radical-mediated degradation .
- Partitioning behavior : Determine log (octanol-water) via shake-flask method. Expect moderate hydrophobicity (predicted log ~1.5–2.0) due to ether and chloro substituents .
Advanced: How can computational chemistry predict the reactivity of 1-chloro-4-(methoxymethoxy)butane in nucleophilic substitutions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The C-Cl bond is polarized, making it susceptible to S2 attacks.
- Transition-state analysis : Identify energy barriers for backside vs. frontside attacks. Methoxymethoxy groups may sterically hinder S2 pathways, favoring S1 mechanisms in polar solvents .
- Solvent effects : Use COSMO-RS to model solvation energies in DMSO vs. THF. Polar aprotic solvents stabilize carbocation intermediates in S1 reactions .
Basic: What analytical techniques are critical for distinguishing positional isomers of this compound?
Methodological Answer:
- NMR spectroscopy : Compare H chemical shifts of methoxymethoxy protons; position 4 vs. 2 substitution alters splitting patterns (e.g., doublet vs. triplet).
- IR spectroscopy : C-O-C stretching vibrations (~1100 cm) vary slightly with ether group positioning.
- Chromatography : Use chiral columns (e.g., Chiralcel OD-H) with hexane:isopropanol (95:5) to resolve enantiomers if asymmetric centers form during synthesis .
Advanced: How can researchers design a stability-indicating assay for this compound under oxidative conditions?
Methodological Answer:
- Forced degradation : Treat with HO (3% v/v) at 40°C for 24 hrs. Monitor Cl release and methoxymethoxy cleavage via ion chromatography and LC-MS.
- HPLC method : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20–80% B over 30 min. Validate specificity, precision (RSD <2%), and LOD/LOQ .
Basic: What safety protocols are essential when handling 1-chloro-4-(methoxymethoxy)butane?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors (potential irritant).
- Storage : Keep in amber glass bottles under inert gas (N) at –20°C to prevent hydrolysis. Avoid contact with strong acids/bases .
- Spill management : Absorb with vermiculite, dispose as halogenated waste (EPA code D003) .
Advanced: What strategies optimize the regioselectivity of this compound in multi-step syntheses?
Methodological Answer:
- Protecting group chemistry : Temporarily block the methoxymethoxy group using TBS-Cl before introducing functional groups at the chlorine site.
- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling reactions. Ni(COD) may favor retention of ether groups in Suzuki-Miyaura couplings .
- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., –78°C for kinetic selectivity in lithiation) .
Advanced: How can researchers correlate the compound’s electronic structure with its reactivity using spectroscopic data?
Methodological Answer:
- UV-Vis spectroscopy : Compare absorption maxima (λ) in polar vs. non-polar solvents. Electron-withdrawing Cl and electron-donating ether groups create a push-pull effect, shifting λ.
- XPS analysis : Measure binding energies of Cl 2p (~200 eV) and O 1s (~533 eV) to quantify electron density changes during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
